molecular formula C14H13N7O B2686736 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396628-44-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2686736
CAS No.: 1396628-44-6
M. Wt: 295.306
InChI Key: OACQYVMEOZEDMS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N7O and its molecular weight is 295.306. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.
  • Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H13N5O
Molecular Weight241.28 g/mol
CAS Number1421459-61-1

This compound has been investigated for its interactions with various biological targets:

  • mTORC1 Inhibition : Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
  • Autophagy Modulation : The compound may disrupt autophagic flux, which is critical in cancer cell survival under metabolic stress .

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example:

  • In Vitro Studies : Compounds derived from pyrazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A549 cells .
CompoundCell LineIC50 (µM)
N-(1-benzyl-3,5-dimethyl-pyrazol)MIA PaCa-20.95
Ethyl derivativesA54926
Pyrazole carboxamide derivativesHepG20.067

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. Variations in the pyrazole and pyrimidine moieties can significantly affect potency and selectivity towards specific targets. For instance:

  • Dimethyl Substitution : The presence of 3,5-dimethyl groups enhances binding affinity to target proteins compared to unsubstituted analogs .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Autophagy Modulators : A series of pyrazole derivatives were tested for their ability to modulate autophagy pathways in cancer cells, revealing that certain modifications led to enhanced antiproliferative effects .
  • Cytotoxicity Assessment : Research involving pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACQYVMEOZEDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.